

flecainide structure-activity relationship

benzamide derivative

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Compound Focus: Flecainide

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Quantitative Data of Novel Benzamide Derivatives

The table below summarizes the binding affinity, selectivity, and cytotoxicity data for the lead compound and its derivatives [1].

Compound	R	S1R (Ki nM)	S2R (Ki nM)	Selectivity (S2R/S1R)	Cytotoxicity in SH-SY5Y cells (% at 100 µM)
1	4-Cl	3.2	190	60	28%
2	3-Cl	0.6	200	317	12%
3	4-Cl	1.7	410	241	1%
4	3-Br	>200	>200	nd	6%
5	2,4-diCl	2.3	120	52	37%
6	4-CN	5.6	1800	331	8%

Compound	R	S1R (Ki nM)	S2R (Ki nM)	Selectivity (S2R/S1R)	Cytotoxicity in SH-SY5Y cells (% at 100 µM)
7	4-NO2	110	6500	59	9%

Abbreviations: Ki: Inhibition constant; nd: not determined. **Key Findings:** Compound 2 (R=3-Cl) demonstrated the highest S1R affinity and excellent selectivity over S2R, coupled with low cytotoxicity, making it the most promising candidate [1].

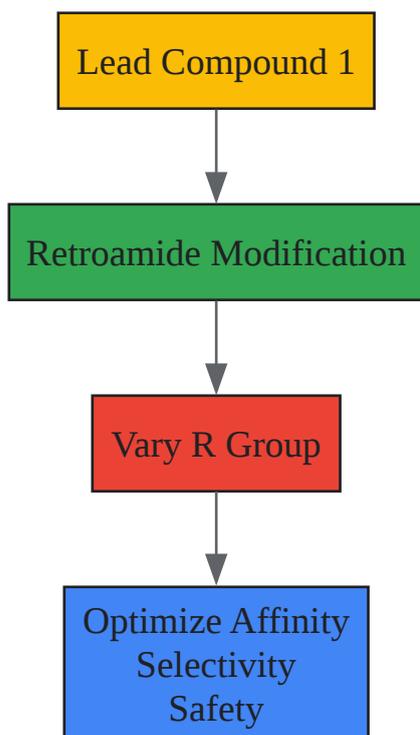
Experimental Protocols

The study employed standard medicinal chemistry and pharmacology methodologies to evaluate the new compounds [1].

- **Chemistry Protocol:** The final benzamide derivatives (compounds 2-7) were synthesized in a two-step process.
 - **Intermediate Formation:** Commercial substituted N-benzylamines (8a–f) were reacted with 4-chloropropionyl chloride in dichloromethane to yield intermediates (9a–f).
 - **Final Compound Synthesis:** Intermediates 9a–f were then reacted with benzylmethylamine, which acted as both a base and a solvent, to afford the final target compounds 2–7.
- **Biology Protocols:**
 - **Receptor Binding Assay:** Affinity for S1R and S2R was determined through competitive binding assays using Jurkat cell membranes. The orthosteric S1R sites were labeled with the selective radioligand [³H]-(+)-pentazocine, while S2R binding was studied using [³H]-DTG in the presence of excess unlabeled (+)-pentazocine to mask S1R. Inhibition constants (Ki) were calculated from the measured IC₅₀ values.
 - **Cytotoxicity Assay:** Human neuroblastoma (SH-SY5Y) cells were exposed to the compounds at a concentration of 100 µM for 24 hours. Cell viability was measured using the standard MTT assay, which assesses metabolic activity.
 - **Docking Studies:** To investigate the binding mode, compounds 1 and 2 were computationally docked into the binding site of the S1R protein (PDB code was not specified in the provided excerpt).

Pharmacomodulation Strategy and SAR

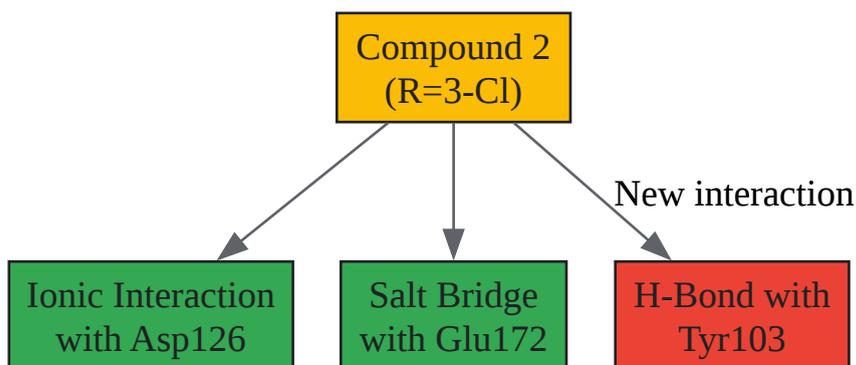
The research was based on a lead benzamide compound (1). The strategy involved a **retroamide modification**—inverting the amide bond—while maintaining the distance between the two phenyl rings. Various substituents (R groups) were introduced on the terminal phenyl ring to establish structure-activity relationships [1].



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Design strategy for novel benzamide derivatives.

The following diagram illustrates the proposed enhanced binding interactions of the optimized compound (2) within the S1R binding pocket, explaining its superior affinity.



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Proposed binding mode of compound 2 to the S1R.

Key Conclusions and Relevance to Flecainide

This research provides a valuable case study in benzamide SAR, though its primary focus is the central nervous system. The key conclusions are [1]:

- **Meta-Substitution is Optimal:** A chloro substituent at the **meta-position** (Compound 2, R=3-Cl) yielded the highest S1R affinity ($K_i = 0.6$ nM).
- **Electron-Withdrawing Groups are Favorable:** Chloro and cyano substituents at the para-position also produced high affinity and excellent selectivity (Compounds 3 and 6).
- **Bulkier Groups Reduce Affinity:** Introducing a bulkier bromo atom at the meta-position (Compound 4) drastically reduced S1R affinity.
- **Improved Safety Profile:** A primary goal of this research was to develop S1R ligands with **markedly reduced in vitro cardiac toxicity compared to the lead compound**, using **Flecainide's** known cardiac risks as a benchmark.

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References

1. Discovery of Novel Benzamide-Based Sigma-1 Receptor ... [pmc.ncbi.nlm.nih.gov]

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